1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-
Description
Chemical Structure: The compound, with the systematic name 1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- (CAS: 162707-54-2), features a propane backbone substituted with dimethylamino and methyl groups. Its molecular formula is C₈H₂₁N₃, derived from the combination of a propylenediamine core and tertiary amine substituents .
Properties
Molecular Formula |
C9H23N3 |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
1-N-[2-(dimethylamino)ethyl]-1-N,2-dimethylpropane-1,2-diamine |
InChI |
InChI=1S/C9H23N3/c1-9(2,10)8-12(5)7-6-11(3)4/h6-8,10H2,1-5H3 |
InChI Key |
RCZNSGBSKPNEBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)CCN(C)C)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
One common synthetic approach is reductive amination of ethylenediamine with formaldehyde and dimethylamine, using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation. This method allows for the selective introduction of the dimethylaminoethyl group onto the diamine backbone.
- Reaction conditions : Typically carried out under mild temperatures with controlled pH to prevent side reactions.
- Catalysts : Sodium cyanoborohydride or hydrogen gas with suitable metal catalysts (e.g., Pd/C).
- Advantages : High selectivity, scalable to industrial continuous flow reactors.
- Industrial scale : Continuous flow reactors optimize temperature, pressure, and reactant ratios to maintain consistent product quality and yield.
Gas-Solid Phase Catalytic Amination (Propylene Oxide Route)
A notable patented method involves the preparation of 1,2-propanediamine derivatives via gas-solid phase reaction using propylene oxide as a key raw material with ammonia and hydrogen gas in the presence of a fixed bed catalyst.
- Catalyst : H-ZSM-5 molecular sieve impregnated with 20% nickel, 3% molybdenum, and 0.1% palladium.
- Process description :
- Propylene oxide is vaporized and mixed with ammonia-hydrogen gas.
- The mixture passes through a fixed bed reactor containing the catalyst.
- Reaction occurs under mild pressure (0.6–1.0 MPa) and temperature (150–200 °C).
- The product mixture is cooled, separated, and purified to isolate 1,2-propanediamine and byproducts such as monoisopropanolamine and diisopropanolamine.
- Advantages :
- Continuous operation with closed-cycle recycling of unreacted gases.
- High conversion and selectivity.
- Mild reaction conditions reduce equipment corrosion and environmental pollution.
- Yield : Up to 72% yield reported for 1,2-propane diamine in related processes.
Catalytic Hydrogenation of Glycols
Another related method involves catalytic hydrogenation of dihydric alcohols such as neopentyl glycol or propane-1,3-diol with ammonia in the presence of nickel-based catalysts at elevated temperatures and pressures.
- Catalysts : Nickel-chromium oxide mixtures or other transition metal catalysts.
- Conditions : 150–300 °C, hydrogen pressure around 10–20 atmospheres.
- Outcomes :
- Conversion rates vary; neopentyl glycol hydrogenation can yield up to ~71% of the desired diamine.
- Side reactions may produce hydroxyamines and hydrocarbons.
- Limitations : Lower selectivity and yield compared to gas-solid phase methods; more complex purification needed.
Comparative Summary Table of Preparation Methods
| Preparation Method | Key Reactants | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | Ethylenediamine, Formaldehyde, Dimethylamine | Sodium cyanoborohydride or H2 with Pd/C catalyst | Not specified (typically high) | High selectivity, scalable | Requires careful control of conditions |
| Gas-Solid Phase Amination (Propylene Oxide Route) | Propylene oxide, NH3, H2 | H-ZSM-5 with Ni (20%), Mo (3%), Pd (0.1%); 150-200 °C, 0.6-1.0 MPa | Up to 72% | Continuous, mild conditions, high selectivity | Requires specialized catalyst and equipment |
| Catalytic Hydrogenation of Glycols | Neopentyl glycol, NH3, H2 | Ni-Cr2O3 catalyst; 150-300 °C, ~10-20 atm H2 | ~71% (neopentyl glycol) | Uses stable glycol feedstock | Side reactions, lower selectivity |
Research Findings and Industrial Perspectives
The gas-solid phase catalytic method using propylene oxide and ammonia-hydrogen mixtures presents a promising industrial approach due to its continuous operation, environmental friendliness, and high raw material utilization. The use of a sophisticated catalyst system (Ni-Mo-Pd on H-ZSM-5) enables efficient amination with minimal byproduct formation.
Reductive amination remains a versatile laboratory and industrial method for selectively modifying diamines with dimethylaminoethyl groups. Continuous flow reactors enhance process control and scalability.
Hydrogenation of glycols, while effective for related diamines, may be less suited for the specific compound due to side reactions and lower selectivity but remains relevant for related diamine syntheses.
Recent synthetic protocols for related amide analogues incorporate N1,N1-dimethylpropane-1,2-diamine derivatives, demonstrating the compound’s utility in medicinal chemistry and the importance of reliable synthetic access.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds (e.g., alkyl halides)
Major Products Formed
Oxidation: Formation of corresponding amine oxides or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~159.28 g/mol (calculated for C₈H₂₁N₃).
- Physical State : Likely a liquid at room temperature, analogous to similar diamines such as N1,N1-dimethylethane-1,2-diamine (density: 0.792 g/mL, boiling point: 113°C) .
- Reactivity : The tertiary amine groups enhance electron-donating capacity, making it suitable for catalysis and coordination chemistry.
Comparison with Structurally Similar Compounds
Structural Analogues in Corrosion Inhibition
DETA, TETA, PEHA :
- These polyamines (diethylenetriamine, triethylenetetramine, pentaethylenehexamine) differ in the number of amino (-NH-) groups.
- Performance: Higher amino group count correlates with increased corrosion inhibition efficiency in acidic media due to stronger adsorption on metal surfaces. However, bulkier substituents (e.g., dimethylamino groups in the target compound) may hinder adsorption .
Schiff Bases (EDDB, DBDB) :
- EDDB and DBDB, synthesized from ethanediamine and aromatic aldehydes, exhibit superior inhibition (>90% efficiency in 1.0 M HCl) compared to aliphatic amines. Their planar aromatic structures allow stronger π-orbital interactions with metal surfaces, unlike the target compound’s aliphatic structure .
N1,N1-Dimethylethane-1,2-diamine :
Substituted Ethane-1,2-diamine Derivatives
- 3ab (N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine): 75% yield.
- 3ae (N1,N1-Dimethyl-N2-(4-nitrophenyl)ethane-1,2-diamine): 90% yield.
Comparison :
- Electron-withdrawing groups (e.g., nitro in 3ae) increase stability but reduce nucleophilicity.
Pharmacologically Relevant Diamines
GYKI-23107 Dihydrochloride (CAS: 83843-39-4):
N,N-Diisopropylethylenediamine :
- A chiral ligand in asymmetric synthesis. The target compound’s lack of chiral centers limits its utility in enantioselective reactions but simplifies synthesis .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | CAS Number | Primary Application |
|---|---|---|---|---|
| Target Compound | C₈H₂₁N₃ | Dimethylaminoethyl, methyl | 162707-54-2 | Catalysis, coordination |
| DETA | C₄H₁₃N₃ | Multiple -NH- groups | 111-40-0 | Corrosion inhibition |
| Ligand L5 | C₇H₁₉N₃ | Trimethyl, dimethylamino | N/A | Cross-coupling reactions |
| N1,N1-Dimethylethane-1,2-diamine | C₄H₁₂N₂ | Dimethylamino | 108-15-6 | Organic synthesis |
| GYKI-23107 Dihydrochloride | C₁₃H₂₃ClN₂ | 2,6-Xylyl, dimethyl | 83843-39-4 | Neurological research |
Key Research Findings
- Corrosion Inhibition : The target compound’s tertiary amines provide moderate inhibition but are outperformed by aromatic Schiff bases like EDDB .
- Catalysis : Its steric profile may limit utility in bulky substrate reactions but enhance selectivity in small-molecule activation .
- Synthetic Efficiency : Lower yields compared to simpler diamines (e.g., 3ae at 90%) suggest trade-offs between complexity and efficiency .
Q & A
Q. What are the standard synthetic routes for preparing 1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-, and how is purity validated?
Methodological Answer: The compound is typically synthesized via reductive amination or alkylation of precursor amines. For example, Mitsunobu reactions involving phenol derivatives and dimethylaminoethanol intermediates can yield branched diamine structures (e.g., as in the synthesis of related compounds in ) . Post-synthesis, purity is validated using gas chromatography (GC) with Celite-packed columns under helium carrier gas (retention time ~1225 min under PEG-2000 conditions) . Polarimetry or refractive index measurements (e.g., n20/D 1.421) further confirm structural integrity .
Q. How is this compound characterized spectroscopically, and what analytical challenges arise?
Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For instance, ¹H NMR (400 MHz, CDCl₃) of analogous diamines reveals methylene proton splits (δ 3.84–4.18 ppm) and dimethylamino group signals (δ 2.2–2.5 ppm) . Challenges include resolving overlapping peaks from stereoisomers or conformers. Gas chromatography (GC) with flame ionization detection is used for purity assessment, but care must be taken to avoid decomposition at high temperatures (flash point: 95°F) .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular dynamics (MD) simulations predict the compound’s conformational behavior?
Q. How do researchers address contradictions in thermodynamic data (e.g., enthalpy of formation) across studies?
Methodological Answer: Discrepancies in thermodynamic properties (e.g., enthalpy of formation) often stem from differences in experimental setups or sample purity. For example, Good and Moore (1970) reported enthalpies for 1,2-propanediamine derivatives using calorimetry, but variations in amine purity (e.g., residual solvents) can skew results . To resolve contradictions:
Q. What safety protocols are critical when handling this compound in catalytic or biological studies?
Methodological Answer: Due to its volatility (boiling point: 113°C) and flammability (flash point: 95°F), handling requires:
Q. How is the compound utilized in designing enzyme inhibitors or chelators?
Methodological Answer: The dimethylaminoethyl group enhances metal-binding affinity, making it useful in chelators for catalytic or therapeutic applications. For example, derivatives like N1-(2-(dimethylamino)ethyl)ethylenediamine act as ligands in transition-metal complexes for asymmetric catalysis. In drug design, similar diamines are incorporated into G9a methyltransferase inhibitors via Mitsunobu reactions, leveraging their basicity to enhance target engagement .
Case Study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
